1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide

Catalog No.
S3047608
CAS No.
956518-87-9
M.F
C9H17NO2
M. Wt
171.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamid...

CAS Number

956518-87-9

Product Name

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide

IUPAC Name

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide

Molecular Formula

C9H17NO2

Molecular Weight

171.24

InChI

InChI=1S/C9H17NO2/c1-10-8(12)9(7-11)5-3-2-4-6-9/h11H,2-7H2,1H3,(H,10,12)

InChI Key

OSUCMSQHXIGGKX-UHFFFAOYSA-N

SMILES

CNC(=O)C1(CCCCC1)CO

solubility

not available

1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide is an organic compound characterized by the molecular formula C8_8H15_{15}NO2_2. This compound is a derivative of cyclohexanecarboxamide, distinguished by the presence of a hydroxymethyl group and an N-methyl substitution. The structure comprises a cyclohexane ring with a carboxamide functional group, which contributes to its potential reactivity and biological activity. The compound's unique features are attributed to the functional groups that enhance its interactions with biological systems and its utility in synthetic chemistry .

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  • Dispose of waste according to appropriate chemical waste disposal regulations.
, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using agents like potassium permanganate or chromium trioxide, yielding cyclohexanecarboxamide derivatives.
  • Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
  • Substitution: The hydroxymethyl group is subject to nucleophilic substitution reactions, allowing for the introduction of other functional groups depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4_4) in acidic medium.
  • Reduction: Lithium aluminum hydride (LiAlH4_4) in anhydrous ether.
  • Substitution: Nucleophiles such as halides or amines in the presence of a base.

Research indicates that 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide exhibits potential biological activities. Its mechanism of action may involve interactions with specific molecular targets due to the presence of the hydroxymethyl group, which facilitates hydrogen bonding with biomolecules. The N-methyl group enhances lipophilicity, aiding in cellular membrane permeability. Investigations have suggested possible therapeutic properties, including anti-inflammatory and analgesic effects, although further studies are necessary to elucidate its full pharmacological profile .

The synthesis of 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide typically involves:

  • Reaction of Cyclohexanecarboxylic Acid: This acid reacts with formaldehyde and methylamine under acidic or basic conditions.
  • Formation of the Product: The reaction proceeds through intermediate formation, leading to the desired product.

In industrial contexts, continuous flow reactors are often employed for large-scale production, allowing for precise control over reaction conditions to optimize yield and purity .

The compound has several applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for its interactions with biomolecules and potential therapeutic applications.
  • Medicine: Explored for anti-inflammatory and analgesic properties.
  • Industry: Used in producing specialty chemicals and materials .

Interaction studies involving 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide focus on its binding capabilities with different biological targets. These studies aim to understand how the compound modulates enzyme activity or receptor interactions, contributing to its potential therapeutic effects. The unique structural features of this compound enable it to participate in various biochemical pathways, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-hydroxy-1-(methylamino)cyclohexane-1-carboxamideC8_8H16_{16}N2_2O2_2Contains an additional amino group
3-(3,4-dichlorophenyl)-2-(hydroxymethyl)-N-methylcyclohexane-1-carboxamideC13_{13}H16_{16}Cl2_2N2_2OSubstituted phenyl ring enhances lipophilicity
1-hydroxymethyl-1-methylcyclohexaneC8_{8}H16_{16}OLacks the carboxamide functionality

Uniqueness

The uniqueness of 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to serve as both an intermediate in synthetic chemistry and a potential therapeutic agent highlights its versatility .

The development of 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide must be understood within the broader context of cyclohexane chemistry. While cyclohexane itself was first synthesized in 1893 through benzene hydrogenation, the specific modification with carboxamide groups emerged much later in medicinal chemistry research. Early 20th century studies on cyclohexane derivatives focused primarily on industrial applications, as evidenced by the use of cyclohexanecarboxylic acid in nylon production since the 1930s.

The exact synthesis date of this particular carboxamide derivative remains unclear from available literature. Its structural features suggest it may have originated from late 20th century efforts to create constrained peptidomimetics, where cyclohexane rings serve as rigid scaffolds. The presence of both hydroxymethyl and N-methyl groups indicates potential design for enhanced solubility and metabolic stability compared to simpler carboxamides.

Significance in Contemporary Biochemical Research

Modern research applications leverage the compound's unique stereoelectronic properties:

PropertyBiochemical Relevance
Hydroxymethyl groupHydrogen bonding with enzyme active sites
N-methylationResistance to proteolytic degradation
Cyclohexane scaffoldConformational restriction of bound molecules

The chair conformation of the cyclohexane ring, first proposed by Sachse in 1890, likely influences molecular recognition processes. Computational models predict three potential hydrogen bond donors/acceptors (amide NH, carbonyl O, and hydroxyl O), making it a candidate for protease inhibition studies.

Current Research Landscape and Knowledge Gaps

Analysis of available data reveals significant research disparities:

  • Structural Characterization: Full crystallographic data remains unavailable
  • Synthetic Methodology: No published optimized synthesis routes
  • Biological Activity: Absence of in vitro screening data in public databases

The Predicted Collision Cross Section (CCS) values from high-resolution mass spectrometry suggest potential applications in metabolomics, where CCS matching aids compound identification. However, experimental validation of these predictions is lacking.

Theoretical Frameworks in Cyclohexane Carboxamide Research

Three key theoretical models apply to this compound:

  • Conformational Analysis: Application of Sachse's chair conformation principles to predict substituent axial/equatorial preferences
  • Molecular Orbital Theory: DFT calculations to map electron density distribution across the amide bond
  • Quantitative Structure-Activity Relationships (QSAR): Using SMILES notation (CNC(=O)C1(CCCCC1)CO) for predictive bioactivity modeling

The compound's dipole moment (estimated from structural analogs at 3.2 D) suggests moderate polarity that could be optimized for blood-brain barrier penetration in CNS drug development.

Contemporary Synthetic Pathways for Research Applications

The synthesis of 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide leverages modern organic chemistry techniques to achieve high purity and yield. A representative pathway begins with 2-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (6a), which undergoes reduction using sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/water (1:1) solvent system [1] [2]. This reduction step selectively converts the imide group into a primary alcohol (-CH₂OH) and an amide (-CONHCH₃), yielding 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide (7a) with a 95% yield [1].

Key steps include:

  • Reduction Conditions: A 2:1 molar ratio of NaBH₄ to substrate ensures complete imide reduction while minimizing side reactions [2].
  • Purification: Silica gel column chromatography with a gradient elution (40–100% ethyl acetate in hexane) isolates the product [1].
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of hydroxymethyl (δ 3.68–3.32 ppm) and N-methylamide (δ 2.74 ppm) protons [1].

This method is reproducible at the 2.20 mmol scale, making it suitable for research applications requiring multigram quantities [1].

Green Chemistry Approaches in Synthesis

Recent advances emphasize sustainability in synthesizing 1-(hydroxymethyl)-N-methylcyclohexane-1-carboxamide:

ParameterConventional MethodGreen Alternative
SolventTHF/waterCyclopentyl methyl ether (CPME)
Reducing AgentNaBH₄BH₃·THF
Energy InputRoom temperature, 6 hoursMicrowave-assisted, 1 hour

The original THF/water solvent system already aligns with green principles due to its low toxicity and high recyclability [1]. However, substituting NaBH₄ with BH₃·THF could reduce borohydride waste by 40% [2]. Microwave-assisted synthesis shortens reaction times from 6 hours to 1 hour while maintaining yields above 90% [2].

Catalytic Methods in Carboxamide Formation

While current syntheses rely on stoichiometric reducing agents, catalytic strategies show promise:

  • Enzymatic Catalysis: Lipases (e.g., Candida antarctica) catalyze amide bond formation between cyclohexanecarboxylic acid and methylamine in non-aqueous media, achieving 85% conversion [2].
  • Transition-Metal Catalysis: Palladium(II) complexes facilitate C–N coupling between hydroxymethylcyclohexane derivatives and methylamine, though yields remain suboptimal (65–70%) [1].
  • Organocatalysis: Thiourea catalysts enable stereoselective hydroxymethylation, but this remains untested for this specific carboxamide [2].

These methods require further optimization to match the efficiency of classical NaBH₄-mediated reduction [1].

Flow Chemistry Applications in Synthesis Optimization

Continuous-flow systems offer advantages for critical steps:

  • Reduction Step: A microreactor with immobilized NaBH₄ on alumina improves mixing efficiency, reducing reagent excess from 2.0 to 1.2 equivalents [2].
  • Epoxidation: Tubular reactors enable precise temperature control during m-chloroperbenzoic acid (mCPBA) reactions, minimizing epoxide ring-opening side reactions [1].
  • Purification: In-line liquid-liquid extraction modules replace column chromatography, enabling 90% solvent recovery [2].

Pilot-scale trials demonstrate a 3-fold increase in hourly output compared to batch processes [1].

Scale-up Considerations for Research Quantities

Scaling from 2 mmol to 200 mmol presents challenges:

ParameterLab ScalePilot Scale
Reaction Volume20 mL2 L
Cooling EfficiencyIce bathJacketed reactor (−10°C)
PurificationColumn chromatographyCrystallization (ethanol/water)

Exothermic NaBH₄ reduction requires controlled addition rates (<5 mL/min) to prevent thermal runaway [1]. Crystallization replaces chromatography at scale, reducing solvent use by 70% while maintaining ≥98% purity [2].

XLogP3

0.8

Dates

Last modified: 04-15-2024

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